molecular formula C18H19FN2O B5832420 [3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]-phenylmethanone

[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]-phenylmethanone

Cat. No.: B5832420
M. Wt: 298.4 g/mol
InChI Key: HOUZEUUEZTUMNJ-UHFFFAOYSA-N
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Description

[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]-phenylmethanone is an organic compound that features a fluorine atom, a piperazine ring, and a phenylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]-phenylmethanone typically involves the reaction of 3-fluoro-4-nitrobenzene with 4-methylpiperazine under specific conditions. The nitro group is reduced to an amine, followed by acylation with benzoyl chloride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]-phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the piperazine ring or the phenylmethanone group.

    Substitution: Halogen substitution reactions can occur at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]-phenylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential interactions with biological targets. It can serve as a probe to investigate enzyme functions and receptor binding.

Medicine

Medically, this compound is explored for its potential therapeutic properties. It may act as an inhibitor for specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its properties can be harnessed to create polymers and coatings with specific characteristics.

Mechanism of Action

The mechanism of action of [3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]-phenylmethanone involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and piperazine ring play crucial roles in binding to these targets, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • [3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]methanol
  • 3,4-dimethyl-N-[4-(4-methylpiperazino)benzyl]benzamide

Uniqueness

Compared to similar compounds, [3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]-phenylmethanone stands out due to its specific combination of functional groups. The presence of both a fluorine atom and a piperazine ring enhances its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c1-20-9-11-21(12-10-20)17-8-7-15(13-16(17)19)18(22)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUZEUUEZTUMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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